

An In-depth Technical Guide to the Mechanism of Action of Fobrepodacin Disodium

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Compound of Interest

Compound Name: *Fobrepodacin disodium*

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Abstract

Fobrepodacin disodium (formerly SPR720) is a novel, orally bioavailable ethyl urea benzimidazole compound under investigation for the treatment of nontuberculous mycobacterial (NTM) pulmonary disease. It is a phosphate prodrug that undergoes rapid in vivo conversion to its active moiety, SPR719. The core mechanism of action of SPR719 is the targeted inhibition of the bacterial DNA gyrase B (GyrB) subunit's ATPase activity. This inhibition disrupts essential DNA replication and repair processes, leading to a bactericidal effect against a range of mycobacterial species, including drug-resistant strains. This technical guide provides a comprehensive overview of the mechanism of action of **Fobrepodacin disodium**, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction

Nontuberculous mycobacterial infections, particularly those affecting the pulmonary system, present a significant and growing therapeutic challenge due to the intrinsic resistance of these organisms to many standard antibiotics and the long duration of required treatment.

Fobrepodacin disodium represents a promising new class of antimycobacterial agents with a novel mechanism of action that circumvents existing resistance pathways. This document details the molecular interactions, biochemical effects, and cellular consequences of **Fobrepodacin disodium** administration.

Prodrug Activation and Chemical Structures

Fobrepodacin disodium is administered as a stable phosphate prodrug to enhance oral bioavailability.[1] Following oral administration, it is rapidly converted in vivo to its active form, SPR719, through enzymatic hydrolysis.[1]



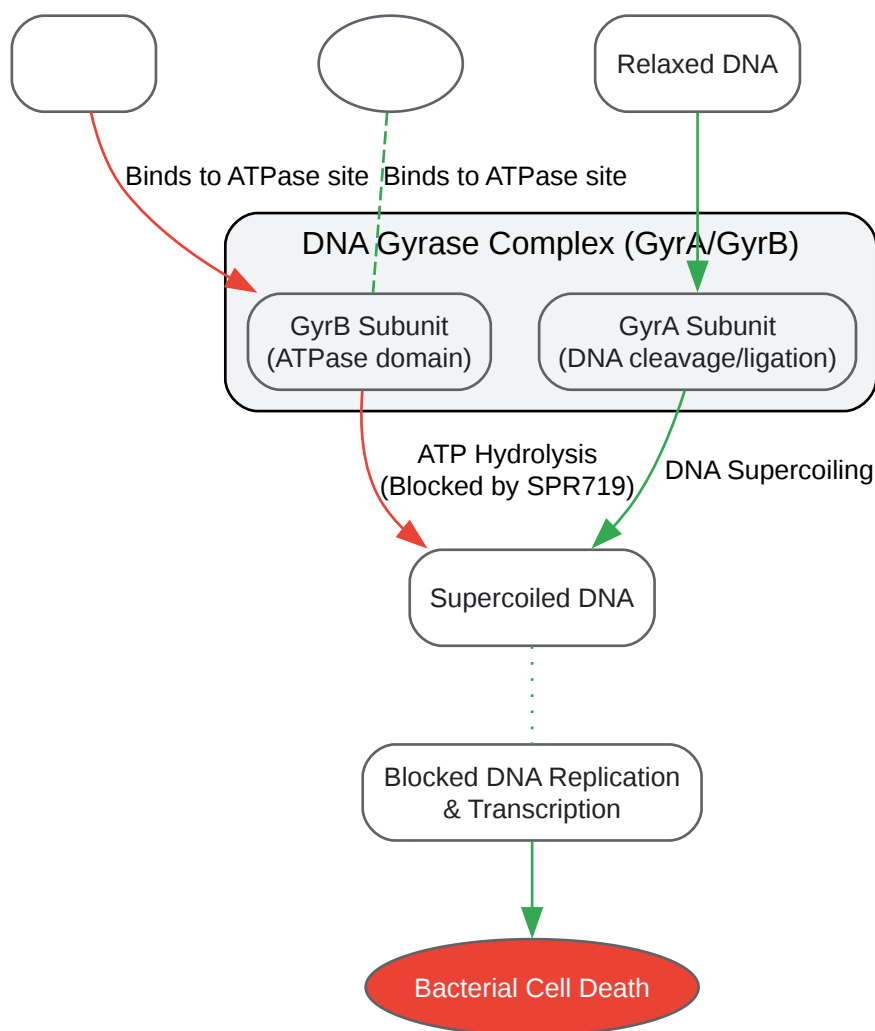
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Figure 1: Prodrug activation of **Fobrepodacin disodium** to SPR719.

Molecular Mechanism of Action: Inhibition of DNA Gyrase B

The primary molecular target of SPR719 is the ATPase domain of the bacterial DNA gyrase B (GyrB) subunit.[1] DNA gyrase, a type II topoisomerase, is essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into the DNA, a process that requires the hydrolysis of ATP.

SPR719 acts as a competitive inhibitor at the ATP-binding site of GyrB, preventing the binding of ATP and subsequent energy transduction required for the enzyme's catalytic activity. This leads to the cessation of DNA supercoiling, resulting in the accumulation of DNA strand breaks and ultimately, bacterial cell death.



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Figure 2: Signaling pathway of SPR719 inhibition of DNA gyrase.

Quantitative Data

In Vitro Activity of SPR719

The in vitro potency of SPR719 has been evaluated against a panel of clinically relevant nontuberculous mycobacteria. The minimum inhibitory concentrations (MICs) required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of isolates are summarized below.

Mycobacterial Species	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Reference
Mycobacterium avium complex (MAC)	1.0 - 2.0	2.0 - 8.0	[2] [3] [4]
Mycobacterium kansasii	0.06 - 0.125	0.125 - 0.25	[3] [4]
Mycobacterium abscessus	2.0 - 4.0	4.0 - 8.0	[2] [3] [4]
Mycobacterium ulcerans	0.125	0.25	[5]
Mycobacterium marinum	0.25	0.5	[5]
Mycobacterium chimaera	1.0	2.0	[5]

Pharmacokinetic Properties of SPR719

Following oral administration of **Fobrepodacin disodium**, SPR719 exhibits favorable pharmacokinetic properties for the treatment of pulmonary infections.

Parameter	Value	Reference
Median T _{max} (single dose)	2.8 - 8.0 hours	[6]
Half-life (t _{1/2})	2.9 - 4.5 hours	[6]
Plasma Protein Binding	~94%	[1]

In Vivo Efficacy of Fobrepodacin Disodium

In a murine model of chronic *Mycobacterium tuberculosis* infection, oral administration of **Fobrepodacin disodium** demonstrated a significant reduction in bacterial burden in the lungs.

Dosing Regimen	Outcome	Reference
10, 30, 100 mg/kg; once daily for 4 weeks	Dose-dependent reduction in mycobacterial load	[7] [8] [9]
100 mg/kg; once daily for 8 weeks	Improved bactericidal activity of other antimycobacterial drugs	[7] [8]

In a murine model of *Mycobacterium avium* subspecies *hominissuis* (MAH) infection, a 50 mg/kg once-daily oral dose of SPR720 was the most efficacious regimen, resulting in a significant reduction in lung CFU.[\[10\]](#)

Experimental Protocols

DNA Gyrase Supercoiling Inhibition Assay

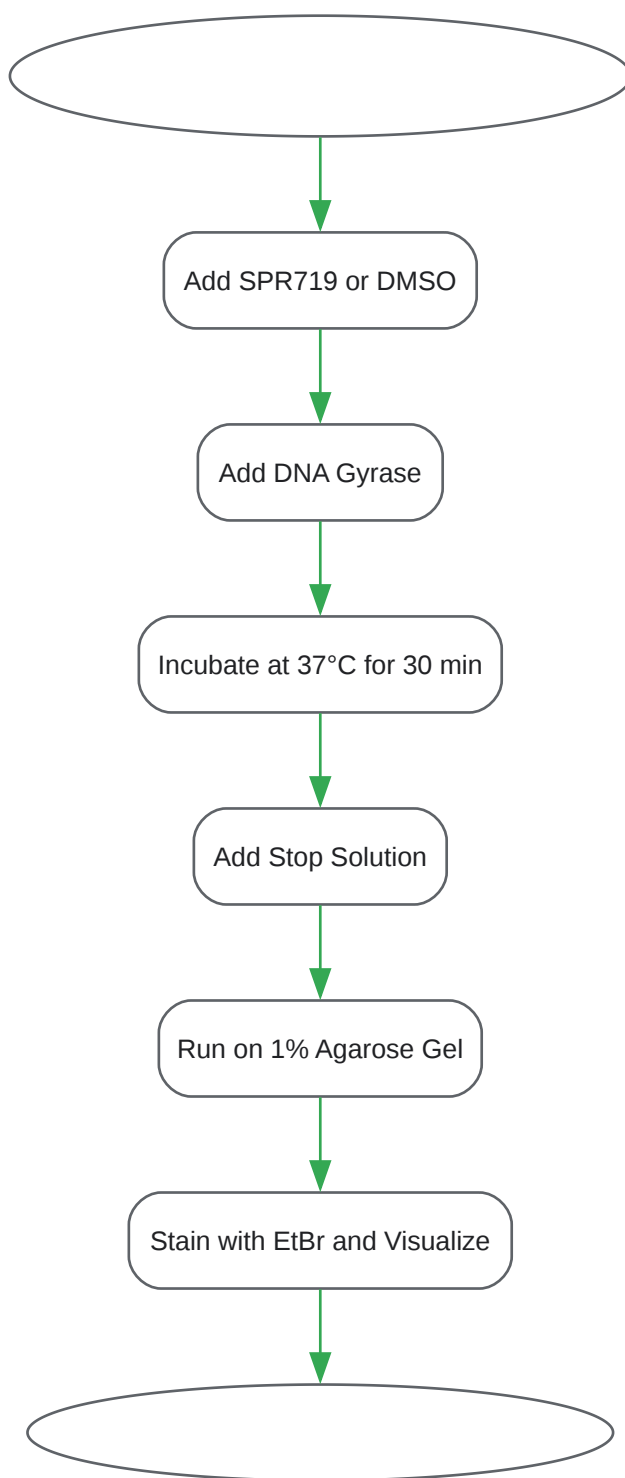
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

- Relaxed pBR322 plasmid DNA
- *Mycobacterium tuberculosis* DNA gyrase
- Assay Buffer (5X): 50 mM HEPES.KOH (pH 7.9), 6 mM magnesium acetate, 4 mM DTT, 1 mM ATP, 100 mM potassium glutamate, 2 mM spermidine, 0.05 mg/mL albumin
- Dilution Buffer: 50 mM Tris.HCl (pH 7.9), 5 mM DTT, 30 % (w/v) glycerol
- SPR719 (or other test compounds) dissolved in DMSO
- Stop Solution: 2% SDS, 200 mM EDTA
- 1% Agarose gel in TAE buffer
- Ethidium bromide staining solution

Procedure:

- On ice, prepare a reaction mixture containing assay buffer, relaxed pBR322 DNA, and water.
- Aliquot the reaction mixture into microcentrifuge tubes.
- Add the test compound (SPR719) or DMSO (vehicle control) to the respective tubes.
- Initiate the reaction by adding diluted *M. tuberculosis* DNA gyrase to each tube (except for the negative control).
- Incubate the reactions at 37°C for 30 minutes.
- Stop the reaction by adding the stop solution.
- Load the samples onto a 1% agarose gel and perform electrophoresis.
- Stain the gel with ethidium bromide and visualize under UV light.
- Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percent inhibition and calculate the IC₅₀ value.



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Figure 3: Workflow for DNA gyrase supercoiling inhibition assay.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method, according to the Clinical and Laboratory Standards Institute (CLSI) guidelines (M24), is used to determine the MIC of SPR719 against mycobacteria.[2]

Materials:

- Cation-adjusted Mueller-Hinton broth (CAMHB) or Middlebrook 7H9 broth
- 96-well microtiter plates
- SPR719 stock solution
- Mycobacterial inoculum, adjusted to a 0.5 McFarland standard
- Incubator at 36°C with 75-80% humidity

Procedure:

- Prepare serial two-fold dilutions of SPR719 in the appropriate broth in a 96-well plate.
- Inoculate each well with the standardized mycobacterial suspension.
- Include a growth control (no drug) and a sterility control (no bacteria).
- Seal the plates and incubate at 36°C. Incubation times vary depending on the growth rate of the mycobacterial species (e.g., 3-5 days for rapidly growing mycobacteria, >10 days for slowly growing mycobacteria).[2]
- The MIC is defined as the lowest concentration of SPR719 that completely inhibits visible growth of the organism.

Murine Model of Mycobacterial Infection for In Vivo Efficacy Studies

Animal Model:

- Six-week-old female BALB/c or C57BL/6 mice.[9]

Infection:

- Mice are infected via aerosol delivery with a standardized inoculum of *Mycobacterium tuberculosis* (e.g., Erdman strain, $\sim 3.24 \text{ Log}_{10} \text{ CFU}$).[\[11\]](#)
- The infection is allowed to establish for a period of 3 weeks to create a chronic infection model.[\[11\]](#)

Treatment:

- **Fobrepodacin disodium** is administered by oral gavage at various doses (e.g., 10, 30, 100 mg/kg).[\[9\]](#)
- Treatment is typically administered once daily, five days a week, for a duration of 4 to 8 weeks.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Control groups include vehicle-treated and positive control (e.g., standard-of-care antimycobacterial drugs) animals.

Outcome Assessment:

- At the end of the treatment period, mice are euthanized.
- Lungs and other relevant organs are aseptically removed and homogenized.
- Serial dilutions of the homogenates are plated on appropriate agar (e.g., Middlebrook 7H11).
- Colony-forming units (CFUs) are counted after incubation to determine the bacterial burden.
- The efficacy of **Fobrepodacin disodium** is determined by comparing the $\log_{10} \text{ CFU}$ reduction in treated groups to the vehicle control group.

Determination of Frequency of Resistance

This experiment quantifies the spontaneous mutation rate that confers resistance to SPR719.

Procedure:

- Grow a culture of the mycobacterial strain to mid-log phase.

- Plate a high inoculum (10^8 - 10^9 CFU) onto Middlebrook 7H10 agar plates containing SPR719 at concentrations of 2x, 4x, and 8x the predetermined MIC.[12][13]
- Incubate the plates at 37°C for a duration appropriate for the species (e.g., 3 weeks for *M. avium*).[13]
- Count the number of resistant colonies that emerge on the drug-containing plates.
- Determine the total viable count by plating serial dilutions of the initial inoculum on drug-free agar.
- The frequency of resistance is calculated by dividing the number of resistant colonies by the total viable count.
- Putative resistant colonies are sub-cultured on drug-containing agar to confirm resistance, and the MIC is re-determined.[12]

Conclusion

Fobrepodacin disodium is a promising oral antibacterial agent with a well-defined mechanism of action. Its active moiety, SPR719, effectively inhibits the ATPase activity of the mycobacterial DNA gyrase B subunit, a novel target for NTM infections. This targeted action results in potent in vitro activity against a broad range of mycobacterial species and demonstrated efficacy in preclinical in vivo models of infection. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working on novel antimycobacterial therapies. The low propensity for the development of resistance further supports the potential of **Fobrepodacin disodium** as a valuable new treatment option for NTM pulmonary disease.[12]

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